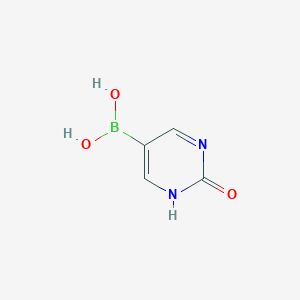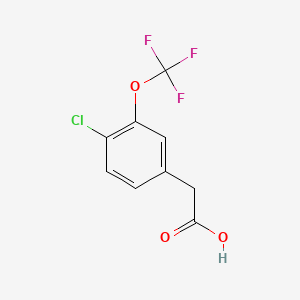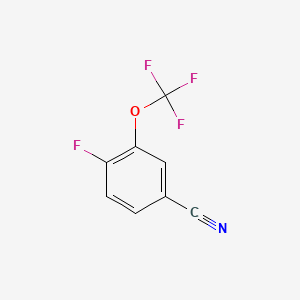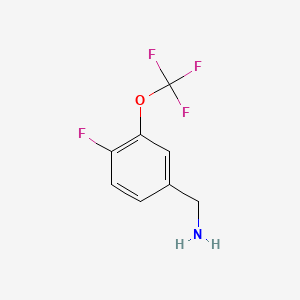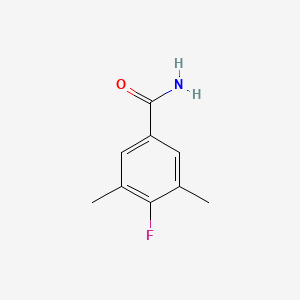
4',3,3-Trimethylbutyrophenone
Übersicht
Beschreibung
4’,3,3-Trimethylbutyrophenone is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 . It is primarily used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4’,3,3-Trimethylbutyrophenone are not explicitly mentioned in the available resources . Typically, these properties include characteristics like boiling point, melting point, density, and solubility.Wissenschaftliche Forschungsanwendungen
1. Neuroleptic Agent Studies
4-Phenylbutyrophenone, a compound closely related to 4',3,3-Trimethylbutyrophenone, has been studied for its structure, physicochemical parameters, and biological behaviors. It exhibits neuroleptic activities, similar to known antipsychotic drugs. Molecular docking studies indicate its neurological activity, suggesting it as a potential neuroleptics candidate (Raajaraman, Sheela, & Muthu, 2021).
2. Neuroprotection in Cerebral Ischemia
Sodium 4-Phenylbutyrate, another variant of 4',3,3-Trimethylbutyrophenone, shows neuroprotective effects in cerebral ischemic injury. It reduces infarction volume and apoptosis, improves neurological status, and inhibits ER-mediated apoptosis in a mouse model. These findings suggest its potential application in treating stroke (Qi et al., 2004).
3. Inhibitors of Human Neutrophil Elastase
Acyloxybenzophenones, structurally related to 4',3,3-Trimethylbutyrophenone, are potent and selective inhibitors of human neutrophil elastase. This finding is significant for treating conditions like rheumatoid arthritis and emphysema (Miyano et al., 1988).
4. Radiochemical Synthesis and Tissue Distribution
The synthesis of radiobrominated neuroleptic agents using derivatives of 4',3,3-Trimethylbutyrophenone has been described. These compounds show potential clinical applications in neurology due to their rapid and prolonged uptake into brain tissues (Moerlein & Stöcklin, 1985).
5. Proteostasis Maintenance
4-Phenylbutyric acid, related to 4',3,3-Trimethylbutyrophenone, helps in maintaining proteostasis by preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. Its ability to fold proteins in the ER and attenuate the activation of the UPR suggests its therapeutic potential in various pathologies (Kolb et al., 2015).
Safety And Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes when handling 4’,3,3-Trimethylbutyrophenone . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOIQCMDEUVLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591346 | |
| Record name | 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',3,3-Trimethylbutyrophenone | |
CAS RN |
681215-86-1 | |
| Record name | 3,3-Dimethyl-1-(4-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


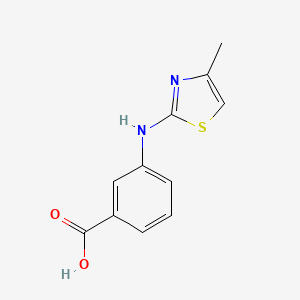
![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)

![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)

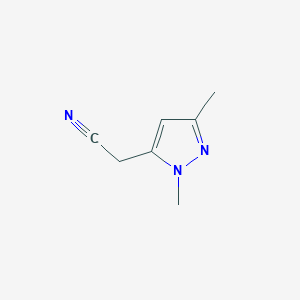
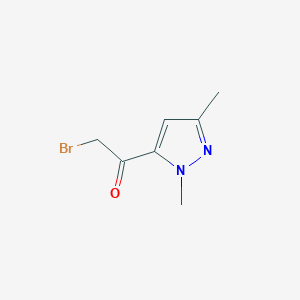
![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)
